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Compound of Interest

Compound Name: ATX inhibitor 17

Cat. No.: B15143500 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Autotaxin (ATX), a secreted lysophospholipase D, is a critical enzyme in the production of the

bioactive signaling lipid, lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated

in a multitude of physiological and pathological processes, including cell proliferation,

migration, inflammation, and fibrosis. Consequently, ATX has emerged as a significant

therapeutic target for a range of diseases. The designation "ATX inhibitor 17" has been

applied to several distinct molecular entities in scientific literature, each with unique properties

and mechanisms of action. This technical guide provides an in-depth exploration of these

compounds, detailing their quantitative data, the experimental protocols used for their

characterization, and the cellular signaling pathways they modulate.

Competitive ATX Inhibitor Derived from Pipemidic
Acid (C17-Pipemidic)
A study focused on optimizing a pipemidic acid-based scaffold for ATX inhibition identified a

competitive inhibitor designated as compound 17. This molecule demonstrated significant

potency in enzymatic assays.
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Parameter Value Substrate Used Reference

IC50 900 nM FS-3 [1]

Ki 700 nM FS-3 [1]

Caption: In vitro inhibitory activity of C17-Pipemidic.

Experimental Protocols
ATX Inhibition Assay (FS-3 Substrate)

The inhibitory potency of C17-Pipemidic was determined using a fluorometric assay with the

synthetic substrate FS-3 (Echelon Biosciences).[1]

Enzyme: Recombinant human Autotaxin.

Substrate: FS-3, a fluorogenic lysophosphatidylcholine (LPC) analog.

Assay Principle: ATX hydrolyzes FS-3, leading to an increase in fluorescence. The rate of

this increase is proportional to ATX activity.

Procedure:

Recombinant ATX is incubated with varying concentrations of the inhibitor in an

appropriate assay buffer.

The enzymatic reaction is initiated by the addition of the FS-3 substrate.

Fluorescence is monitored over time using a fluorescence plate reader.

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor

concentration and fitting the data to a dose-response curve.

Determination of Ki: The inhibition constant (Ki) for this competitive inhibitor was likely

determined using the Cheng-Prusoff equation, which relates IC50 to Ki based on the

substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.
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Signaling Pathway and Mechanism of Action
As a competitive inhibitor, C17-Pipemidic directly competes with the natural substrate, LPC, for

binding to the active site of ATX. By occupying the active site, it prevents the conversion of LPC

to LPA, thereby downregulating the entire ATX-LPA signaling cascade.
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ATX-LPA Signaling Axis Mechanism of C17-Pipemidic
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ATX-LPA signaling and the competitive inhibition by C17-Pipemidic.
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Type IV ATX Inhibitor (Cpd17)
A distinct compound, referred to as Cpd17, has been characterized as a type IV ATX inhibitor.

This class of inhibitors is noted for binding to both the hydrophobic pocket and the tunnel of the

ATX enzyme. Cpd17 has been investigated for its therapeutic potential in liver injury and has

demonstrated superior efficacy in modulating specific downstream signaling pathways

compared to type I inhibitors.[2]

Quantitative Data
While specific IC50 or Ki values for Cpd17 are not detailed in the provided search results, its

biological activity was compared to the type I inhibitor PF8380, showing higher efficacy in cell-

based assays.[2]

Experimental Protocols
Cell-Based Assays for Signaling Pathway Analysis

The effects of Cpd17 on cellular signaling were evaluated in various liver cell types.

Cell Lines: Hepatocytes, macrophages, and hepatic stellate cells.

Assays:

RhoA Activation Assay: To assess the effect on RhoA-mediated cytoskeletal remodeling.

Western Blot Analysis: To measure the phosphorylation status of key signaling proteins

such as MAPK/ERK and AKT/PKB.

General Procedure:

Cells are cultured and then treated with Cpd17 or a control inhibitor (e.g., PF8380) at

various concentrations.

Cells are stimulated to activate the signaling pathways of interest.

Cell lysates are collected and analyzed by the respective assays to quantify the levels of

activated signaling proteins.
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Signaling Pathways Modulated by Cpd17
Cpd17 was found to be more potent than the type I inhibitor PF8380 in inhibiting RhoA-

mediated cytoskeletal remodeling and the phosphorylation of MAPK/ERK and AKT/PKB. These

pathways are crucial for cell survival, proliferation, and migration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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